molecular formula C22H26ClNO B14704464 4-(3-(p-Methoxyphenyl)inden-2-yl)-1-methyl-piperidine hydrochloride CAS No. 20845-63-0

4-(3-(p-Methoxyphenyl)inden-2-yl)-1-methyl-piperidine hydrochloride

Cat. No.: B14704464
CAS No.: 20845-63-0
M. Wt: 355.9 g/mol
InChI Key: QYHLNNOTPMUUPG-UHFFFAOYSA-N
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Description

4-(3-(p-Methoxyphenyl)inden-2-yl)-1-methyl-piperidine hydrochloride is a chemical compound with a complex structure that includes an indene core, a piperidine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(p-Methoxyphenyl)inden-2-yl)-1-methyl-piperidine hydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Indene Core: This step involves the cyclization of a suitable precursor to form the indene structure.

    Introduction of the Methoxyphenyl Group: This is achieved through a Friedel-Crafts alkylation reaction, where the methoxyphenyl group is introduced to the indene core.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions, including amination and cyclization.

    Final Coupling and Hydrochloride Formation: The final step involves coupling the piperidine ring with the indene core and converting the product to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(3-(p-Methoxyphenyl)inden-2-yl)-1-methyl-piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-(3-(p-Methoxyphenyl)inden-2-yl)-1-methyl-piperidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-(p-Methoxyphenyl)inden-2-yl)-1-methyl-piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(3-(p-Methoxyphenyl)inden-2-yl)-1-methyl-piperidine: Lacks the hydrochloride salt form.

    4-(3-(p-Methoxyphenyl)inden-2-yl)-1-ethyl-piperidine: Similar structure but with an ethyl group instead of a methyl group.

    4-(3-(p-Methoxyphenyl)inden-2-yl)-1-methyl-pyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring.

Uniqueness

4-(3-(p-Methoxyphenyl)inden-2-yl)-1-methyl-piperidine hydrochloride is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

CAS No.

20845-63-0

Molecular Formula

C22H26ClNO

Molecular Weight

355.9 g/mol

IUPAC Name

4-[3-(4-methoxyphenyl)-1H-inden-2-yl]-1-methylpiperidine;hydrochloride

InChI

InChI=1S/C22H25NO.ClH/c1-23-13-11-16(12-14-23)21-15-18-5-3-4-6-20(18)22(21)17-7-9-19(24-2)10-8-17;/h3-10,16H,11-15H2,1-2H3;1H

InChI Key

QYHLNNOTPMUUPG-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=C(C3=CC=CC=C3C2)C4=CC=C(C=C4)OC.Cl

Origin of Product

United States

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